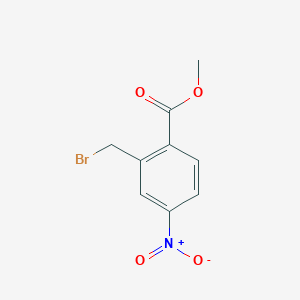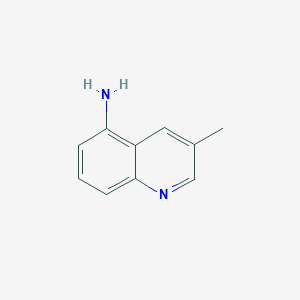
3-Methylquinolin-5-amine
Vue d'ensemble
Description
3-Methylquinolin-5-amine (3-MQA) is a compound with the molecular formula C10H10N2. It is used for research and development purposes .
Synthesis Analysis
Quinoline, the core structure of 3-Methylquinolin-5-amine, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve the use of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of 3-Methylquinolin-5-amine consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The ‘3-Methyl’ indicates a methyl group (-CH3) attached to the third carbon of the quinoline structure, and the ‘5-amine’ indicates an amine group (-NH2) attached to the fifth carbon.Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a wide range of chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Applications De Recherche Scientifique
Antibacterial Properties
3-Methylquinolin-5-amine and its derivatives have been explored for their antibacterial properties. In a study, novel 5-amino-6-methylquinoline carboxylic acid, synthesized from 2,3,4-trifluoroaniline, demonstrated promising antibacterial potency comparable to ciprofloxacin, highlighting the potential of these compounds in antibacterial applications (Hong, Se-Ho, & Kim, 1997). Additionally, secondary and tertiary amines containing 2-chloro-6-methylquinoline showed significant antifungal and antibacterial activities, emphasizing their potential in combating various microbial infections (Kumar, Bawa, Kaushik, & Panda, 2011).
Dopaminergic and Serotonergic Activities
Research has also been conducted on the dopaminergic and serotonergic activities of compounds derived from 3-Methylquinolin-5-amine. One study found that (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, a potent dopamine agonist, undergoes metabolic transformations leading to derivatives with comparable in vivo activity and good dopaminergic (D2) and serotonergic (5HT1A) activities (Heier et al., 1997).
Potential in Parkinson's Disease Research
A study identified 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline as endogenous amines in non-treated rat brains. These amines might be involved in inducing parkinsonism, suggesting a potential research avenue in understanding Parkinson's disease (Kohno, Ohta, & Hirobe, 1986).
Synthesis and Reactions
Studies have shown the utility of 3-Methylquinolin-5-amine in various synthetic processes. For instance, cyclic amines like 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with specific substrates, demonstrating their importance in organic synthesis (Paul, Adili, & Seidel, 2019). Another study explored the rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, revealing their potential in synthesizing novel compounds with cytotoxic properties (Jeong et al., 2017).
Ligand-Free Iron Catalysis
In the realm of catalysis, 3-Methylquinolin-5-amine derivatives have been utilized in ligand-free iron-catalyzed benzylic C(sp3)–H amination, demonstrating their versatility in synthetic chemistry (Bao, Cao, Liu, & Zhu, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3-methylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZRMIOPJNBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinolin-5-amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

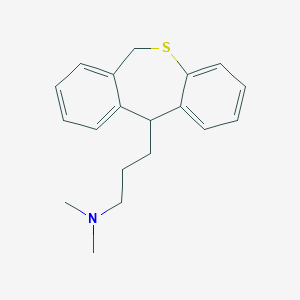
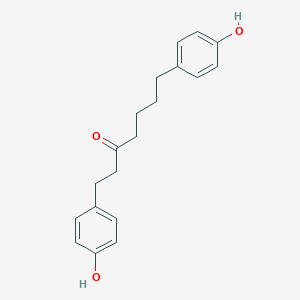
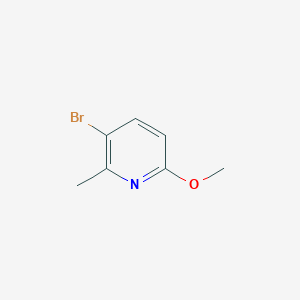


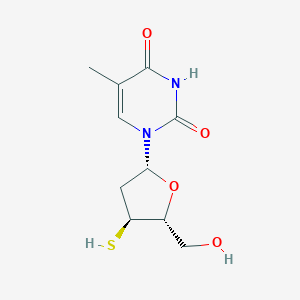
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
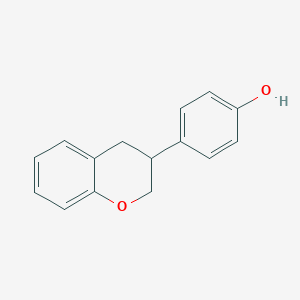
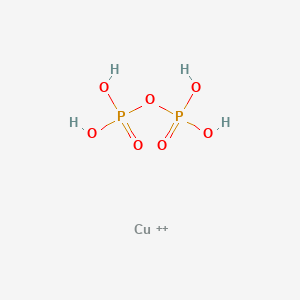
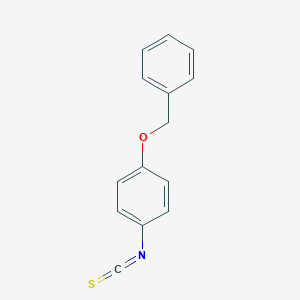
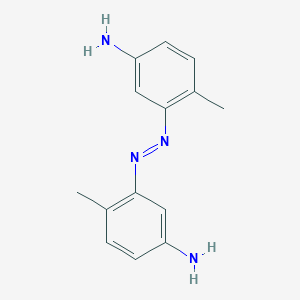
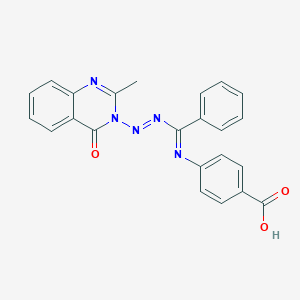
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
